N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(8alpha,9S)-cinchonan-9-ylurea
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Overview
Description
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(8alpha,9S)-cinchonan-9-ylurea is a compound known for its unique structural properties and significant applications in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(8alpha,9S)-cinchonan-9-ylurea typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with cinchonine derivatives under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol, and requires precise temperature control to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow synthesis and automated reaction monitoring to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(8alpha,9S)-cinchonan-9-ylurea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(8alpha,9S)-cinchonan-9-ylurea has several scientific research applications, including:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of fine chemicals and pharmaceuticals, where its chiral properties are particularly valuable
Mechanism of Action
The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(8alpha,9S)-cinchonan-9-ylurea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(8alpha,9S)-6-methoxy-9-cinchonanylthiourea
- N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(8alpha,9S)-10,11-dihydro-6-methoxy-9-cinchonanylthiourea
- N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(8alpha,9S)-6-methoxy-9-cinchonanylurea
Uniqueness
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(8alpha,9S)-cinchonan-9-ylurea is unique due to its specific combination of trifluoromethyl groups and cinchona alkaloid derivative, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in asymmetric synthesis and other specialized applications .
Properties
Molecular Formula |
C28H26F6N4O |
---|---|
Molecular Weight |
548.5 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]urea |
InChI |
InChI=1S/C28H26F6N4O/c1-2-16-15-38-10-8-17(16)11-24(38)25(22-7-9-35-23-6-4-3-5-21(22)23)37-26(39)36-20-13-18(27(29,30)31)12-19(14-20)28(32,33)34/h2-7,9,12-14,16-17,24-25H,1,8,10-11,15H2,(H2,36,37,39) |
InChI Key |
VNRLCKBQNVNWFW-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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